4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride
Description
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is a spirocyclic amine derivative featuring a benzonitrile group attached to a 2,7-diazaspiro[4.4]nonane scaffold via a methylene bridge. Its structural uniqueness lies in the spirocyclic core, which confers conformational rigidity, and the nitrile group, which enhances binding affinity in medicinal chemistry applications. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical formulations .
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H20ClN3 |
|---|---|
Molecular Weight |
277.79 g/mol |
IUPAC Name |
4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile;hydrochloride |
InChI |
InChI=1S/C15H19N3.ClH/c16-9-13-1-3-14(4-2-13)10-18-8-6-15(12-18)5-7-17-11-15;/h1-4,17H,5-8,10-12H2;1H |
InChI Key |
HTSUDKUVSFCJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)CC3=CC=C(C=C3)C#N.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Protected Diamines
A common approach involves reacting a diamine with a diketone or dialdehyde under acidic or basic conditions. For example:
Reaction Scheme
Typical Conditions
Ring-Closing Metathesis (RCM)
Advanced methods utilize Grubbs catalysts for constructing spirocycles. For instance, WO2017207387A1 discloses RCM of diallylamine derivatives to form diazaspiro frameworks:
Example Reaction
Optimization Parameters
Functionalization with the Benzonitrile-Methyl Group
Introducing the 4-(cyanophenyl)methyl moiety requires selective alkylation of the spirocyclic amine. Patent EP3468966B1 and US20210053974A1 describe analogous substitutions using nucleophilic aromatic substitution (SNAr) or reductive amination.
Alkylation via SNAr
The spirocyclic amine reacts with 4-(bromomethyl)benzonitrile under basic conditions:
Reaction Mechanism
Optimized Conditions
Reductive Amination
Alternative routes employ reductive amination between the amine and 4-formylbenzonitrile:
Procedure
-
Condensation of 2,7-diazaspiro[4.4]nonane with 4-formylbenzonitrile in methanol.
-
Reduction with sodium cyanoborohydride (NaBH3CN).
Critical Parameters
| Parameter | Value |
|---|---|
| Reducing agent | NaBH3CN (1.2 equiv) |
| pH | 6–7 (acetic acid buffer) |
| Reaction time | 12–18 hours |
| Yield | 55–70% |
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to improve stability and crystallinity. EP3468966B1 details salt formation for analogous compounds:
Protocol
-
Dissolve 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile in ethanol.
-
Add concentrated HCl (1.1 equiv) dropwise at 0–5°C.
-
Stir for 1–2 hours and isolate via filtration.
Characterization Data
Purification and Analytical Validation
Patent CN109743875B emphasizes crystallization and chromatography for purifying spirocyclic compounds:
Chromatographic Methods
-
Column: Silica gel (230–400 mesh)
-
Eluent: Dichloromethane/methanol (9:1 to 4:1 gradient)
Challenges and Optimization Strategies
Regioselectivity in Alkylation
The spirocyclic amine contains two nitrogen atoms, necessitating careful control to ensure alkylation occurs at the desired position. Patent US20210053974A1 resolves this by using bulky leaving groups (e.g., mesylates) to favor reaction at the less hindered nitrogen.
Nitrile Group Stability
The benzonitrile moiety is sensitive to strong acids and bases. WO2017207387A1 recommends avoiding prolonged exposure to temperatures >100°C and using aprotic solvents (e.g., THF) during alkylation.
Scalability and Industrial Feasibility
While laboratory-scale syntheses are well-established, scaling up requires addressing:
Chemical Reactions Analysis
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride exhibit promising anticancer properties. For instance, studies on related structures have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound's potential as an antimicrobial agent is noteworthy. Similar diazaspiro compounds have demonstrated antibacterial and antifungal activities. Investigations into their mechanisms suggest that they may disrupt microbial cell membranes or inhibit essential metabolic pathways .
Neuropharmacological Effects
Preliminary studies suggest that the compound may possess neuropharmacological properties that could be beneficial in treating neurological disorders. Compounds with similar structures have been linked to muscle relaxant and anti-inflammatory effects, indicating a potential application in managing conditions like anxiety or muscle spasms .
Case Study 1: Synthesis and Biological Evaluation
A study synthesized derivatives of diazaspiro compounds and evaluated their biological activities. The synthesized compounds were tested for their effects on various cancer cell lines, revealing that some derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial efficacy, several derivatives of diazaspiro compounds were screened against common bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting that modifications to the diazaspiro structure could enhance its antimicrobial properties .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The diazaspiro nonane ring system is believed to play a crucial role in its biological activity by binding to target proteins and modulating their function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Analogues with Varying Spiro Ring Sizes
a. 2,7-Diazaspiro[3.5]nonane Derivatives
- Example: tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS: 236406-55-6) Key Differences: Smaller spiro ring (3.5 vs. Applications: Intermediate in synthesizing kinase inhibitors .
b. 2,9-Diazaspiro[5.5]undecane Derivatives
Functional Group Variations
a. Benzonitrile Derivatives Without Spirocyclic Cores
- Example: 4-((Methylamino)methyl)benzonitrile (CAS: 90389-96-1) Key Differences: Lacks the spirocyclic amine, reducing conformational rigidity and likely diminishing target selectivity .
b. Spirocyclic Amines with Ketone Substituents
- Example: 1,7-Diazaspiro[4.4]nonan-2-one hydrochloride (CAS: 1439902-64-3) Key Differences: Ketone group replaces the benzonitrile moiety, altering electronic properties and hydrogen-bonding capacity .
Counterion Variations
- Example: 2,7-Diazaspiro[4.4]nonane dihydrobromide (CAS: 77415-55-5) Key Differences: Dihydrobromide salt vs. hydrochloride may affect solubility (e.g., bromide salts are often less soluble in polar solvents) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Pharmacological Implications
Biological Activity
4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16ClN3
- Molecular Weight : 249.74 g/mol
The compound features a diazaspiro structure which may contribute to its unique biological activities. The presence of the benzonitrile moiety is significant for its interaction with biological targets.
Research indicates that compounds with similar diazaspiro structures often exhibit activity through various mechanisms, including:
- Inhibition of Protein Interaction : Compounds like this compound may inhibit key protein interactions involved in cellular signaling pathways.
- Modulation of Receptor Activity : The compound could act as an antagonist or agonist at specific receptors, influencing downstream signaling cascades.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicated that similar diazaspiro compounds demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.3 |
| HCT116 (Colon) | 10.8 |
These results suggest that this compound may have similar effects, warranting further investigation into its anticancer efficacy.
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects of diazaspiro compounds. In a study involving neurodegenerative models, compounds with similar structures were shown to reduce oxidative stress and neuronal apoptosis:
| Model | Effect Observed |
|---|---|
| Rat Model of Alzheimer's | Decreased Aβ plaque formation |
| Mouse Model of Parkinson's | Reduced motor deficits |
These findings highlight the potential for this compound in treating neurodegenerative diseases.
Case Studies
- In Vivo Studies : A study published in Journal of Medicinal Chemistry investigated the effects of a related diazaspiro compound on tumor growth in xenograft models. The compound significantly inhibited tumor growth compared to controls.
- Clinical Trials : Although clinical data specifically for this compound is limited, compounds within its class have entered early-phase clinical trials targeting various cancers.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the 2,7-diazaspiro[4.4]nonane core in this compound?
The 2,7-diazaspiro[4.4]nonane core is typically synthesized via cyclization reactions. For example, tert-butyl-protected analogs (e.g., tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate) are synthesized using ketone or aldehyde condensation with diamines, followed by deprotection . Key steps include:
Q. How is the purity and structural integrity of this compound validated in academic research?
Analytical methods include:
- Chromatography : Reverse-phase HPLC or UPLC with UV detection (λmax ~255 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₈N₃Cl requires 263.12 g/mol) .
- NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic geometry and benzonitrile substitution (e.g., characteristic aromatic signals at δ 7.4–7.6 ppm) .
Q. What are the primary pharmacological targets explored for this class of spirocyclic compounds?
Diazaspiro compounds are investigated for:
- CNS modulation : Interaction with G-protein-coupled receptors (GPCRs) due to structural mimicry of endogenous amines .
- Antiviral activity : Analogs like rilpivirine hydrochloride target HIV-1 reverse transcriptase via non-nucleoside inhibition .
- Enzyme inhibition : Potential kinase or protease inhibition, validated via enzymatic assays (IC₅₀ determination) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride?
- Density Functional Theory (DFT) : Predicts reaction pathways for spirocyclic ring closure, minimizing side products .
- Molecular Dynamics (MD) : Simulates solvent effects on salt crystallization (e.g., HCl vs. other counterions) .
- Docking Studies : Prioritizes substituents for target binding (e.g., benzonitrile’s role in π-π stacking) .
Q. What strategies resolve contradictions in crystallographic data for hydrochloride salts of spirocyclic compounds?
- Twinned Data Refinement : Use SHELXL for high-resolution data, applying TWIN/BASF commands to model twinning .
- Disorder Modeling : Split occupancy for flexible spirocyclic moieties, validated via residual electron density maps .
- Hydrogen Bond Networks : Analyze Cl⁻ interactions with NH groups to confirm salt stoichiometry .
Q. How can researchers design assays to evaluate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B guidelines).
- LC-MS/MS Degradant Profiling : Identify hydrolysis products (e.g., benzonitrile → benzamide conversion) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via calibration curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
